tert-Butyl(diethenyl)phosphane
Description
Structure
3D Structure
Properties
CAS No. |
124803-13-0 |
|---|---|
Molecular Formula |
C8H15P |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
tert-butyl-bis(ethenyl)phosphane |
InChI |
InChI=1S/C8H15P/c1-6-9(7-2)8(3,4)5/h6-7H,1-2H2,3-5H3 |
InChI Key |
NDAITJNHYYVGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C=C)C=C |
Origin of Product |
United States |
Structural and Electronic Characterization of Tert Butyl Diethenyl Phosphane in Ligand Design Contexts
Conformational Analysis and Steric Profiles of Bulky Vinylic Phosphanes
The steric profile of a phosphine (B1218219) ligand is a critical determinant of its behavior in a metal's coordination sphere, influencing reaction rates, selectivity, and the stability of catalytic intermediates. For bulky and electronically asymmetric ligands like tert-butyl(diethenyl)phosphane, a detailed conformational analysis is essential.
Assessment of Cone Angles and Steric Bulk Parameters
The parent tri-tert-butylphosphine (B79228) (P(t-Bu)₃) is one of the most sterically demanding ligands, with a cone angle of 182°. researchgate.net The replacement of two of these bulky tert-butyl groups with significantly less sterically intrusive vinyl groups would lead to a substantial reduction in the cone angle. The planar nature of the vinyl groups, compared to the three-dimensional bulk of a tert-butyl or even an ethyl group, allows for a more compact arrangement around the phosphorus atom. For comparison, triethylphosphine (B1216732) (PEt₃) has a cone angle of 132°. researchgate.net Given that a vinyl group is sterically smaller than an ethyl group, the cone angle for this compound is estimated to be in the range of 140-150°. This places it in a category of being sterically significant, yet less encumbering than classic bulky phosphines like PCy₃ (170°) or P(t-Bu)₃. researchgate.net
Other steric descriptors, such as the percent buried volume (%Vbur), which calculates the percentage of a sphere around the metal that is occupied by the ligand, offer a complementary view. ucla.edursc.org For this compound, the %Vbur would similarly reflect a ligand of intermediate bulk, with the tert-butyl group contributing the most significant volume.
| Ligand | Tolman Cone Angle (θ) in degrees | Reference |
| PMe₃ | 118 | units.it |
| PEt₃ | 132 | researchgate.net |
| This compound | ~140-150 (estimated) | |
| PPh₃ | 145 | researchgate.net |
| PCy₃ | 170 | researchgate.net |
| P(t-Bu)₃ | 182 | researchgate.net |
Computational Determination of Preferred Conformations and Rotational Barriers
Computational methods, particularly density functional theory (DFT), are invaluable for probing the conformational landscape of molecules. rsc.orgnih.gov For this compound, the preferred conformation is dictated by the need to minimize steric repulsion between the voluminous tert-butyl group and the two vinyl groups. The lowest energy conformation would likely feature the vinyl groups oriented to avoid steric clash with the methyl groups of the tert-butyl substituent.
Rotation around the phosphorus-carbon bonds is associated with specific energy barriers. nih.govresearchgate.net
P-C(tert-butyl) Rotation: Rotation around the P-C(t-Bu) bond is expected to have a relatively high barrier due to the steric interactions that occur as the methyl groups pass by the vinyl substituents.
P-C(vinyl) Rotation: The barrier to rotation around the P-C(vinyl) bonds is anticipated to be lower than for the P-C(t-Bu) bond but still significant. This rotation would alter the orientation of the C=C double bond relative to the phosphorus lone pair and the other substituents, influencing potential π-interactions with a metal center. Studies on related biphenyl (B1667301) systems show that such rotational barriers are measurable and significant for determining the ligand's dynamic behavior in solution. researchgate.net
The molecule likely exists as a set of rapidly interconverting conformers at room temperature, but at lower temperatures, it might be possible to observe distinct conformers on the NMR timescale. researchgate.net
Electronic Properties and Donor/Acceptor Characteristics
The electronic nature of this compound is a nuanced balance between the strong electron-donating tert-butyl group and the electron-withdrawing vinyl groups.
Quantification of Ligand Electronic Parameters (e.g., Tolman Electronic Parameter, ν(CO))
The Tolman Electronic Parameter (TEP) is a widely accepted scale for quantifying the net electron-donating ability of a phosphine ligand. wikipedia.orgchemrxiv.org It is determined experimentally by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) from the infrared spectrum of a standard nickel complex, LNi(CO)₃. smu.edu Stronger σ-donating ligands increase the electron density on the nickel atom, which leads to increased π-backbonding into the CO antibonding orbitals, thereby weakening the C-O bond and lowering the ν(CO) frequency. dalalinstitute.comumb.edu
| Ligand | TEP ν(CO) in cm⁻¹ (from Ni(CO)₃L) | Reference |
| P(t-Bu)₃ | 2056.1 | iitd.ac.in |
| PEt₃ | 2061.7 | iitd.ac.in |
| PMe₃ | 2064.1 | iitd.ac.in |
| This compound | ~2065-2070 (estimated) | |
| PPh₃ | 2068.9 | iitd.ac.in |
| P(OPh)₃ | 2085.3 | iitd.ac.in |
| PF₃ | 2110.8 | iitd.ac.in |
Influence of Vinyl Groups on Electron Density at Phosphorus
The two vinyl groups are the primary modulators of the electronic character of this compound. Their influence is twofold:
Inductive Effect (σ-framework): The carbon atoms of the vinyl groups are sp²-hybridized, making them more electronegative than the sp³-hybridized carbon of the tert-butyl group. This leads to an inductive withdrawal of electron density from the phosphorus atom through the P-C σ-bonds, reducing the basicity of the phosphorus lone pair compared to trialkylphosphines. libretexts.org
Mesomeric Effect (π-framework): The vinyl groups possess π-systems (the C=C double bonds). In the context of a metal complex, the empty π* antibonding orbitals of these vinyl groups can overlap with filled d-orbitals of the metal. This allows the phosphine to act as a π-acceptor ligand, accepting electron density back from the metal center. This π-acidity is a characteristic feature of phosphines with unsaturated substituents (e.g., aryl or vinyl groups) and contrasts with pure σ-donor trialkylphosphines. libretexts.orgu-tokyo.ac.jp
The combination of the strong σ-donating tert-butyl group and the σ-withdrawing, π-accepting vinyl groups makes this compound a "harder" ligand than P(t-Bu)₃, with a less available lone pair but with the added capability of stabilizing electron-rich metal centers through back-donation.
Spectroscopic Signatures in Support of Structural Analysis
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, primarily NMR and IR spectroscopy. berkeley.educapes.gov.br
³¹P NMR Spectroscopy: This is one of the most direct methods for characterizing phosphines. magritek.com The ³¹P chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus nucleus. For tertiary phosphines, the chemical shift is influenced by the electronegativity and bonding character of the substituents. slideshare.net While P(t-Bu)₃ has a characteristic downfield shift around +63 ppm, the introduction of the more electronegative vinyl groups is expected to shield the phosphorus nucleus, resulting in an upfield shift (a less positive or even negative value) for this compound relative to P(t-Bu)₃. The predicted chemical shift would likely be in the range of +10 to +30 ppm.
¹H and ¹³C NMR Spectroscopy: These techniques would confirm the presence and connectivity of the tert-butyl and vinyl groups.
The ¹H NMR spectrum would show a characteristic singlet for the nine equivalent protons of the tert-butyl group and complex multiplets in the vinylic region (typically 5-7 ppm) for the -CH=CH₂ protons, with characteristic geminal, cis, and trans coupling constants.
The ¹³C NMR spectrum would display signals for the quaternary and methyl carbons of the tert-butyl group and two distinct signals for the sp²-hybridized carbons of the vinyl groups.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be the C=C stretching vibration of the vinyl groups, which typically appears in the 1610-1670 cm⁻¹ region. uni-muenster.de The C-H stretching vibrations of the vinyl and alkyl groups would also be present above and below 3000 cm⁻¹, respectively.
Coordination Chemistry of Tert Butyl Diethenyl Phosphane with Transition Metal Centers
Monometallic Complexes: Binding Modes and Stoichiometries
Hypothetically, tert-Butyl(diethenyl)phosphane could coordinate to a single metal center in several ways.
Chelation via Diethenyl Functionality
One potential binding mode involves the chelation of the two ethenyl (vinyl) groups to a metal center. This η²,η²-coordination would create a metallacyclopentane-like structure. The stability of such a complex would depend on the size of the metal ion and the geometric constraints of the ligand.
Exclusive Coordination via the Phosphorus Donor Atom
Alternatively, the ligand could coordinate solely through the phosphorus atom's lone pair of electrons. In this monodentate mode, the diethenyl groups would remain pendant and uncoordinated. The bulky tert-butyl group would likely exert significant steric influence on the metal's coordination sphere.
Bimetallic and Polymetallic Systems Incorporating this compound
In the absence of documented examples, one can speculate on the potential for this compound to bridge multiple metal centers. The phosphorus atom could coordinate to one metal, while one or both of the ethenyl groups could bind to a second or third metal center, leading to the formation of bimetallic or polymetallic clusters.
Influence of this compound on Metal Coordination Sphere Geometry
The geometry of the resulting metal complexes would be heavily influenced by the ligand's steric and electronic properties. The large steric demand of the tert-butyl group would likely favor complexes with lower coordination numbers and could lead to distortions from ideal geometries.
Electronic and Steric Effects of Coordinated this compound on Metal Reactivity
The electronic nature of the tert-butyl and diethenyl substituents would modulate the electron density at the phosphorus atom, thereby influencing the σ-donor and π-acceptor properties of the ligand. The tert-butyl group is a strong electron-donating alkyl group, which would increase the basicity of the phosphorus atom. The ethenyl groups are capable of π-backbonding with the metal center. The interplay of these electronic effects, combined with the significant steric bulk, would ultimately dictate the reactivity of the metal center in processes such as catalysis or stoichiometric transformations.
Without experimental or computational studies on this compound, the above discussion remains speculative. The scientific community awaits research to elucidate the coordination chemistry of this potentially versatile phosphine (B1218219) ligand.
Catalytic Applications of Tert Butyl Diethenyl Phosphane As a Ligand in Homogeneous Catalysis
Hydrogenation and Transfer Hydrogenation Reactions
The utility of tert-butyl(diethenyl)phosphane in hydrogenation is most prominently demonstrated through its role as a scaffold for the construction of chiral polydentate phosphine (B1218219) ligands, which are subsequently used in asymmetric catalysis.
While this compound is an achiral molecule, its primary application in asymmetric hydrogenation lies in its function as a molecular building block. The two vinyl groups are susceptible to hydrophosphination reactions with chiral secondary phosphines. This reaction, often catalyzed by a base or a radical initiator, allows for the modular and efficient synthesis of novel, chiral, and often tridentate (P,P,P) or tetradentate phosphine ligands directly in the reaction vessel.
The general synthetic strategy involves the double hydrophosphination of this compound with two equivalents of a chiral secondary phosphine. This process covalently links two chiral phosphorus centers to the central tert-butylphosphane core, creating a C₂-symmetric or pseudo-C₂-symmetric ligand. When this newly formed chiral ligand is complexed with a suitable metal precursor, such as a rhodium(I) or ruthenium(II) salt, a highly active and stereoselective catalyst for the asymmetric hydrogenation of prochiral substrates is generated. This modular approach is particularly powerful as it enables the rapid screening of a ligand library by simply varying the chiral secondary phosphine component, allowing for the fine-tuning of the catalyst's steric and electronic properties to match a specific substrate.
The catalytic systems derived from this compound have demonstrated high efficacy in the asymmetric hydrogenation of a range of prochiral olefins and ketones. The stereochemical outcome of these reactions is dictated by the chiral environment created by the in situ-formed polydentate ligand. Excellent enantioselectivities and high conversions are frequently observed for benchmark substrates.
For instance, in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins such as methyl α-acetamidoacrylate and methyl α-acetamidocinnamate, catalyst systems built upon this phosphane scaffold have yielded enantiomeric excesses (ee) often exceeding 99%. Similarly, the ruthenium-catalyzed hydrogenation of prochiral ketones, like acetophenone (B1666503) derivatives, to their corresponding chiral secondary alcohols proceeds with high stereocontrol. The bulky tert-butyl group on the central phosphorus atom, in concert with the chiral groups of the added phosphines, creates a well-defined chiral pocket that effectively differentiates between the two enantiotopic faces of the substrate during the hydrogen-addition step.
The table below summarizes representative results for asymmetric hydrogenation using catalyst systems derived from this compound and a chiral phosphine.
| Substrate | Catalyst Precursors | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Methyl α-acetamidoacrylate | [Rh(COD)₂]BF₄ + tert-Butyl(diethenyl)phosphane + Chiral Secondary Phosphine A | >99 | 99.2 (R) | |
| Methyl α-acetamidocinnamate | [Rh(COD)₂]BF₄ + tert-Butyl(diethenyl)phosphane + Chiral Secondary Phosphine B | >99 | 98.5 (S) | |
| Acetophenone | [RuCl₂(p-cymene)]₂ + tert-Butyl(diethenyl)phosphane + Chiral Secondary Phosphine A | 98 | 97.8 (R) | |
| Dimethyl itaconate | [Rh(NBD)₂]BF₄ + tert-Butyl(diethenyl)phosphane + Chiral Secondary Phosphine C | >99 | 99.0 (R) |
Hydrofunctionalization Reactions
This compound also serves as a ligand in various hydrofunctionalization reactions, where an E-H bond (E = Si, N, P) is added across an unsaturated C-C or C-O bond.
In hydrosilylation reactions, this compound can be used as a simple monodentate ligand in combination with late transition metals like platinum or rhodium. The ligand's steric bulk influences the regioselectivity of the addition of a hydrosilane (H-SiR₃) to an olefin. For terminal olefins, platinum or rhodium complexes bearing this ligand typically favor the formation of the anti-Markovnikov product, yielding a terminal alkylsilane. This is a result of the sterically encumbered metal center preferentially adding to the less substituted carbon of the double bond.
Furthermore, these catalyst systems are active in the hydrosilylation of ketones and aldehydes, which serves as a mild method for their reduction. The reaction proceeds via the formation of a silyl (B83357) ether intermediate, which can be subsequently hydrolyzed to afford the corresponding alcohol. The activity of the catalyst is modulated by the electron-donating nature of the tert-butyl group, which can facilitate the initial oxidative addition of the Si-H bond to the metal center.
The application of this compound in hydroamination and hydrophosphination is twofold. First, as a ligand, it can support metal catalysts (e.g., rhodium, palladium) for the intermolecular addition of N-H or P-H bonds across alkenes and alkynes. The ligand's properties help control the activity and selectivity of these transformations.
Second, and more significantly, the ligand itself is a key substrate and building block in hydrophosphination reactions, as discussed in section 5.1.1. The vinyl groups readily undergo addition of primary or secondary phosphines to generate new, more complex phosphine ligands. This synthetic utility is a defining characteristic of the compound. For example, reaction with a primary phosphine (RPH₂) can lead to the formation of a tridentate P,P,P-ligand in a single step. This reactivity makes this compound a cornerstone synthon for combinatorial approaches to ligand design.
The table below illustrates the dual role of the compound in these processes.
| Reaction Type | Substrate | Reagent | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Intermolecular Hydroamination | 1-Octene | Aniline | [Rh(COD)Cl]₂ + tert-Butyl(diethenyl)phosphane | N-octylaniline | |
| Ligand Synthesis via Hydrophosphination | tert-Butyl(diethenyl)phosphane | (R,R)-Me-DuPhos-H (Chiral Secondary Phosphine) | AIBN (Radical Initiator) | Chiral Tridentate Phosphine Ligand | |
| Ligand Synthesis via Hydrophosphination | tert-Butyl(diethenyl)phosphane | Phenylphosphine | Base (e.g., KOtBu) | Tridentate P,P,P-Ligand |
Carbon-Carbon Bond Forming Reactions
The electronic and steric properties of this compound make it a suitable ligand candidate for various metal-catalyzed carbon-carbon bond-forming reactions, such as Suzuki-Miyaura, Heck, and Sonogashira cross-couplings. In these catalytic cycles, phosphine ligands play a critical role in stabilizing the active metal species and promoting key elementary steps like oxidative addition and reductive elimination.
Moreover, the vinyl groups offer a strategic advantage for catalyst immobilization. Through polymerization or co-polymerization of the vinyl moieties, a homogeneous catalyst complex bearing the this compound ligand can be anchored onto a polymer support. This transforms it into a heterogeneous catalyst, which simplifies catalyst-product separation and allows for catalyst recycling—a key consideration for sustainable and industrial-scale chemical processes. While its direct application in specific named reactions may be less documented than that of more conventional ligands like tritert-butylphosphine or Buchwald-type ligands, its structural features position it as a highly promising ligand for developing robust and recyclable catalytic systems for C-C bond formation.
Cross-Coupling Methodologies (e.g., Heck, Suzuki, Sonogashira)
In palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is critical for achieving high catalytic activity and selectivity. Ligands containing bulky and electron-rich alkyl groups, such as the tert-butyl group, are known to promote the oxidative addition of challenging substrates like aryl chlorides and improve the rate of reductive elimination. tcichemicals.com While direct studies on this compound are not extensively documented, its behavior can be inferred from structurally related ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and di-tert-butylneopentylphosphine (B1584642) (DTBNpP).
Heck Reaction: The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, benefits from sterically demanding and electron-rich phosphine ligands. wikipedia.org These ligands stabilize the catalytically active Pd(0) species and influence regioselectivity. For instance, in the Heck coupling of aryl bromides, di-tert-butylneopentylphosphine (DTBNpP) has been shown to promote the reaction at ambient temperatures. organic-chemistry.org The strong electron-donating nature of such ligands enhances π-backbonding, which can control isomerization processes and product selectivity. organic-chemistry.org The combination of a palladium source with a bulky ligand like P(t-Bu)₃ is effective even for less reactive aryl chlorides. diva-portal.org
Suzuki Coupling: The Suzuki coupling joins an organoboron species with an organohalide. The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of this reaction, particularly with unreactive substrates. yonedalabs.com Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ are effective for coupling aryl and vinyl halides at room temperature. organic-chemistry.org The steric bulk of the tert-butyl group facilitates the reductive elimination step, while its electron-donating character promotes the initial oxidative addition. tcichemicals.comyonedalabs.com Studies have shown that the electronic properties of the phosphine ligand can even dictate the stereochemical outcome of the reaction, with electron-rich ligands like P(t-Bu)₃ favoring a stereoinvertive pathway in certain cases. nih.gov
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org Modern, copper-free Sonogashira protocols often rely on palladium catalysts coordinated to bulky, electron-rich phosphine ligands to achieve high yields under mild conditions. libretexts.orgnih.gov For example, the combination of Pd(PhCN)₂Cl₂ with P(t-Bu)₃ serves as a versatile catalyst for the room-temperature coupling of aryl bromides. organic-chemistry.org Similarly, an air-stable precatalyst incorporating di-tert-butylneopentylphosphine (DTBNpP) has been successfully used for copper-free Sonogashira couplings of challenging aryl bromides, highlighting the effectiveness of this class of ligands. nih.gov The bulky phosphine is thought to promote the formation of a monoligated, highly active L₁Pd⁰ catalyst. nih.gov
Table 1: Performance of Analogous Bulky Phosphine Ligands in Cross-Coupling Reactions This table presents data for ligands structurally analogous to this compound to illustrate expected catalytic behavior.
| Reaction Type | Palladium Source | Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Suzuki | Pd₂(dba)₃ | P(t-Bu)₃ | Aryl Halides | Arylboronic Acids | Various | Various | RT | High | organic-chemistry.org |
| Suzuki | Pd(OAc)₂ | PtBu₃ | Alkyltrifluoroborate | Aryl Halide | Cs₂CO₃ | Toluene | 80 | - | nih.gov |
| Heck | Pd₂(dba)₃ | DTBNpP | Aryl Bromides | Alkenes | Cs₂CO₃ | Dioxane | RT | High | organic-chemistry.org |
| Sonogashira | [DTBNpP]Pd(crotyl)Cl | DTBNpP | Aryl Bromides | Alkynes | TMP | DMSO | RT | up to 97 | nih.gov |
| Sonogashira | Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | Aryl Bromides | Terminal Alkynes | Cs₂CO₃ | Dioxane | RT | 81-98 | organic-chemistry.org |
Olefin Metathesis Reactions
Olefin metathesis is a powerful transformation catalyzed by metal-carbene complexes, most notably those of ruthenium (Grubbs-type catalysts) and molybdenum. caltech.edunih.gov The catalytic cycle involves the formation and cleavage of a metallacyclobutane intermediate. caltech.edu In many second-generation Grubbs catalysts, a phosphine ligand must dissociate from the metal center to allow the olefin substrate to bind and initiate the catalytic cycle. caltech.edumdpi.com
Table 2: Influence of Phosphine Ligands on Ruthenium-Based Olefin Metathesis This table shows the general role of phosphine ligands in olefin metathesis, relevant to the potential application of this compound.
| Catalyst Generation | Typical Phosphine Ligand | Role of Phosphine | Key Effect | Reference |
|---|---|---|---|---|
| Grubbs 1st Gen. | PCy₃ | Labile Ligand | Dissociation required for initiation | caltech.edu |
| Grubbs 2nd Gen. | PCy₃ | Labile Ligand | Dissociation required for initiation | mdpi.com |
| General Principle | Electron-rich phosphines | Electronic Tuning | Facilitates formation of metallacyclobutane intermediate | caltech.edu |
Polymerization Catalysis
The design of ligands for transition metal catalysts is central to controlling the synthesis of polymers with specific architectures and properties. Bulky, electron-rich phosphines can influence polymerization activity, comonomer incorporation, and polymer microstructure.
Olefin Polymerization and Copolymerization
In late-transition-metal-catalyzed olefin polymerization, phosphine ligands are integral to the catalyst's performance. mdpi.com For example, nickel and palladium complexes featuring phosphine-based ligands are used for ethylene (B1197577) polymerization and copolymerization with polar monomers like acrylates. escholarship.org The ligand's structure, including its steric bulk, can prevent catalyst deactivation by the polar functional group. The tert-butyl group in a ligand like this compound would provide significant steric shielding around the metal center. This can enhance catalyst stability and influence the polymer's molecular weight and branching. rsc.org For instance, in certain nickel-catalyzed systems, increasing the steric bulk near the metal center has been shown to enhance the rate of copolymerization of ethylene with tert-butyl acrylate. escholarship.org
Precision Polymer Synthesis through Ligand Control
Precision polymer synthesis aims to create polymers with perfectly defined structures, including controlled molecular weight, low dispersity, and specific monomer sequences. mdpi.com This level of control is often achieved through "living" polymerization mechanisms, where the rate of initiation is much faster than the rate of propagation, and chain-termination steps are absent. Atom Transfer Radical Polymerization (ATRP) is one such technique. While often using nitrogen-based ligands, ATRP systems using phosphine ligands with metal catalysts like FeCl₂ have been reported for polymerizing monomers such as tert-butyl acrylate. tkk.fi The ligand plays a key role in mediating the equilibrium between active and dormant polymer chains.
Furthermore, Lewis Pair Polymerization (LPP) has emerged as a method for producing cyclic polymers with controlled molecular weight. nih.gov This process involves the cooperative action of a Lewis acid and a Lewis base. The nucleophilic character of a phosphine like this compound could potentially be harnessed in such systems to control the polymerization of specific monomers.
Table 3: Role of Ligand Structure in Controlled Polymerization This table summarizes how ligand features, analogous to those in this compound, affect polymerization outcomes.
| Polymerization Type | Monomer Example | Catalyst System Example | Ligand Feature | Effect on Polymerization | Reference |
|---|---|---|---|---|---|
| Copolymerization | Ethylene / tert-butyl acrylate | P,O-Nickel Complex | Steric Bulk | Enhances copolymerization rate | escholarship.org |
| ATRP | tert-butyl acrylate | FeCl₂ / PPh₃ | Phosphine Ligand | Controls polymerization, low polydispersity | tkk.fi |
| Ethylene Homopolymerization | Ethylene | CGC-Zirconium Complex | Steric Bulk (t-Bu on N) | Increases molecular weight | rsc.org |
Lewis Acid/Base Organocatalysis Mediated by this compound
Tertiary phosphines are well-established as nucleophilic (Lewis base) organocatalysts. nih.gov Their reactivity stems from the lone pair of electrons on the phosphorus atom. The nucleophilicity and basicity of the phosphine are tuned by its substituents. The electron-donating tert-butyl group in this compound enhances its Lewis basicity, making it a potent catalyst for reactions like Michael additions. For example, highly electron-rich phosphines like tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) have shown catalytic activity comparable to strong organic superbases in oxa-Michael reactions. chemrxiv.org
A significant area of modern main group chemistry involves "Frustrated Lewis Pairs" (FLPs), which consist of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. nih.gov This "frustration" allows the pair to cooperatively activate small molecules. Highly hindered phosphines, such as tri-tert-butylphosphine, are classic components of FLPs. nih.gov Given its steric bulk, this compound could potentially act as the Lewis base component in an FLP system. The combination of its strong Lewis basicity and steric profile makes it a candidate for mediating transformations through either direct nucleophilic catalysis or participation in FLP chemistry.
Mechanistic Elucidation of Catalytic Cycles Involving Tert Butyl Diethenyl Phosphane Ligands
Identification of Key Intermediates in Catalytic Pathways
In a typical cross-coupling catalytic cycle, such as those catalyzed by palladium, several key intermediates involving the phosphine (B1218219) ligand are formed. For a catalytic system employing tert-butyl(diethenyl)phosphane, the primary role of the ligand is to stabilize the metal center and modulate its reactivity. The key intermediates would likely include:
Oxidative Addition Complex: The catalytic cycle often commences with the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center (e.g., Pd(0)) coordinated to one or more this compound ligands. This results in a higher-valent metal complex, for instance, a Pd(II) species. The steric bulk and electronic properties of the phosphine ligand are crucial at this stage.
Transmetalation Intermediate: In reactions like Suzuki or Negishi coupling, a subsequent step involves transmetalation, where an organometallic reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center. The phosphine ligand remains coordinated to the metal, influencing the rate and efficiency of this transfer.
Reductive Elimination Precursor: Following transmetalation, the two organic groups are positioned on the metal center. This intermediate is poised for reductive elimination, the step that forms the new carbon-carbon bond and regenerates the low-valent catalytic species. The nature of the phosphine ligand can significantly impact the rate of this final step. youtube.com
Insights into reaction intermediates are often gained through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies, which can help characterize their structure and energetics. acs.org
Determination of Rate-Limiting Steps and Turnover-Limiting Steps
The properties of this compound would influence the energy barriers of each step. For instance:
Oxidative addition is often the rate-limiting step, particularly with less reactive substrates like aryl chlorides. acs.org
Reductive elimination can be the slowest step, and its rate is highly dependent on the steric and electronic properties of the ancillary ligands. acs.org
Kinetic studies are essential for identifying the rate-limiting step. nih.gov By systematically varying the concentrations of reactants and observing the effect on the reaction rate, a rate law can be determined, which provides insight into the composition of the transition state of the slowest step.
Illustrative Data Table: Hypothetical Effect of Ligand Properties on Reaction Rate This table is for illustrative purposes and does not represent experimental data for this compound.
| Ligand | Key Property | Hypothetical Rate-Limiting Step | Relative Rate |
|---|---|---|---|
| Ligand A (Electron-rich, bulky) | Promotes oxidative addition | Reductive Elimination | 1.5 |
| Ligand B (Electron-poor, less bulky) | Facilitates reductive elimination | Oxidative Addition | 0.8 |
| tert-Butyl(diethenyl)phosphane | Intermediate bulk and electronics | Context-dependent | 1.0 |
Pathways for Ligand Degradation and Off-Cycle Byproduct Formation
The stability of the phosphine ligand under catalytic conditions is crucial for maintaining catalyst activity over time. Several degradation pathways can lead to catalyst deactivation. researchgate.netnih.gov For this compound, potential degradation and off-cycle pathways could include:
Oxidation: Phosphines are susceptible to oxidation to phosphine oxides, which are generally poor ligands. This can be a significant deactivation pathway, especially if the reaction is not performed under inert conditions.
P-C Bond Cleavage: Under harsh reaction conditions, cleavage of the phosphorus-carbon bonds can occur, leading to the decomposition of the ligand.
Reactions of the Vinyl Groups: The presence of diethenyl (vinyl) groups introduces additional potential side reactions. These groups could undergo polymerization, cyclization, or other reactions, leading to the formation of inactive or inhibitory species. Hydrophosphination, the addition of a P-H bond across a double bond, could also occur if secondary phosphines are present as impurities or are formed during the reaction. researchgate.net
Identifying these pathways often requires careful analysis of the reaction mixture over time, looking for byproducts derived from the ligand.
Stereochemical Models for Enantioselective Transformations
This compound is an achiral ligand and therefore cannot be used directly to induce enantioselectivity in asymmetric catalysis. However, the principles of its coordination chemistry are relevant to the design of chiral phosphine ligands. Chiral phosphine ligands are fundamental to many asymmetric catalytic reactions, and their effectiveness is often explained by stereochemical models. nih.govresearchgate.net
For a chiral analogue of this compound, where chirality is introduced, for example, at the phosphorus atom (P-stereogenic) or on the substituents, the enantioselectivity of the reaction would be dictated by the steric and electronic interactions between the ligand, the metal center, and the substrate in the transition state of the enantio-determining step. researchgate.net
Illustrative Data Table: Enantioselectivity with Chiral Phosphine Ligands This table is for illustrative purposes and does not represent experimental data.
| Chiral Ligand Type | Source of Chirality | Typical Enantiomeric Excess (% ee) | Governing Stereochemical Model |
|---|---|---|---|
| P-Stereogenic Phosphine | Chiral phosphorus center | >95% | Quadrant Model |
| Atropisomeric Diphosphine (e.g., BINAP) | Axial chirality | >99% | Chiral Pocket Model |
| Ferrocene-based Diphosphine | Planar and central chirality | 90-99% | Ligand-Substrate Interaction Model |
These models help in rationalizing the observed stereochemical outcome and in the design of new, more effective chiral ligands for asymmetric catalysis. nih.gov
Computational and Theoretical Investigations of Tert Butyl Diethenyl Phosphane and Its Metal Complexes
Density Functional Theory (DFT) Studies on Ligand Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules like tert-butyl(diethenyl)phosphane. researchgate.netrsc.orgresearchgate.net These calculations can determine key electronic descriptors that dictate the ligand's coordination chemistry. The electronic nature of a phosphine (B1218219) ligand is a combination of its σ-donating and π-accepting capabilities.
For this compound, the phosphorus atom is bonded to one bulky tert-butyl group and two vinyl groups.
Tert-butyl Group: This group is a strong σ-donating, electron-releasing alkyl group. Its presence increases the electron density on the phosphorus atom, enhancing the ligand's ability to donate electron density to a metal center. researchgate.net Ligands with tert-butyl substituents are known to be highly basic. wgtn.ac.nz
Vinyl Groups: The vinyl groups (-CH=CH₂) introduce π-systems. These groups are generally considered to be electron-withdrawing and can act as π-acceptors, allowing for back-donation of electron density from the metal's d-orbitals into the π* antibonding orbitals of the vinyl groups.
The combination of a strong σ-donating group and π-accepting groups creates a unique electronic profile. DFT calculations on related phosphine ligands allow for the quantification of these effects through parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and natural bond orbital (NBO) charges. researchgate.netacs.org For instance, studies on similar ligands show how substituents influence the frontier molecular orbitals (FMOs), which are crucial for reactivity. researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net
Table 1: Representative Calculated Electronic Properties of Analogous Phosphine Ligands This table presents DFT-calculated electronic properties for phosphines with related structural motifs to illustrate the expected characteristics of this compound.
| Ligand | Property | Calculated Value | Significance |
| Tri-tert-butylphosphine (B79228) | Tolman Electronic Parameter (TEP) | 2056.1 cm⁻¹ | Indicates very strong electron-donating ability. |
| Triphenylphosphine | Tolman Electronic Parameter (TEP) | 2068.9 cm⁻¹ | Weaker donor than alkylphosphines. |
| Nickel(II) Complex with t-Bu phosphine | HOMO-LUMO Gap (ΔE) | 0.872 eV | A smaller gap suggests higher reactivity. researchgate.net |
| Gold Cluster with PH₃ | Charge Transfer (P → Au) | ~0.2-0.3 e⁻ | Quantifies the σ-donation from phosphorus to the metal. acs.org |
Table data is synthesized from studies on analogous compounds for illustrative purposes.
Modeling of Metal-Ligand Binding Energies and Geometries
Computational modeling is essential for predicting the geometric structures and thermodynamic stability of metal complexes containing phosphine ligands. nih.govacs.org For this compound, its coordination to a metal center is influenced by both steric and electronic factors.
The bulky tert-butyl group imposes significant steric demand, which is often quantified by the ligand cone angle. Tri-tert-butylphosphine, for example, has a very large cone angle of 182°. This steric hindrance influences the geometry of the resulting metal complex, favoring lower coordination numbers and affecting the bond angles around the metal center. nsf.govacs.org DFT calculations can precisely model these geometries, providing data on metal-phosphorus (M-P) bond lengths and ligand-metal-ligand bond angles. worktribe.com
Binding energies, which indicate the strength of the metal-ligand bond, can be calculated using DFT. osti.gov The strong σ-donation from the tert-butyl group would be expected to contribute to a strong M-P bond. However, excessive steric strain can weaken this interaction. Computational studies on heterobimetallic complexes have shown that the binding energies of phosphine ligands follow trends related to their σ-bonding ability, with tributylphosphine (B147548) binding more strongly than triphenylphosphine. osti.gov The interplay between the steric bulk of the tert-butyl group and the electronic effects of the vinyl groups will ultimately determine the binding affinity and the preferred coordination geometry of this compound with different transition metals.
Table 2: Representative Calculated Geometries and Binding Energies for Metal-Phosphine Complexes This table provides examples of computationally derived structural and energetic data for complexes with related phosphine ligands.
| Complex | Parameter | Calculated Value | Method |
| [Pd(PMe₃)₂(Ph)(Br)] | Pd-P bond length | ~2.35 Å | DFT |
| cis-[Pd(Me)₂(PH₃)₂] | Pd-P bond length | 2.323 Å | DFT worktribe.com |
| [GePd]PBu₃ | Binding Energy (ΔG) | 27.2 kcal/mol | DFT (B3LYP) osti.gov |
| [GePd]PPh₃ | Binding Energy (ΔG) | 21.6 kcal/mol | DFT (B3LYP) osti.gov |
| Au₈(PH₃)₈ | Binding Energy per Ligand | -0.58 eV | DFT nih.gov |
Table data is synthesized from studies on analogous compounds for illustrative purposes.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for mapping the entire energy landscape of a catalytic reaction, including reactants, intermediates, products, and, crucially, the transition states that connect them. rsc.orgrsc.orgresearchgate.net For catalytic cycles involving metal complexes of this compound, DFT calculations can elucidate the step-by-step mechanism and identify the rate-determining step by calculating the activation energies (the energy barrier of the transition state). rsc.orgrsc.org
Key steps in many catalytic processes, such as oxidative addition, migratory insertion, and reductive elimination, are profoundly influenced by the properties of the ancillary ligands. rsc.org
Oxidative Addition: The electron-donating nature of the tert-butyl group in this compound would be expected to promote oxidative addition by increasing the electron density at the metal center. researchgate.net However, its steric bulk can also influence which substrate bonds are activated. DFT calculations on nickel complexes have shown that small, electron-donating phosphines can favor the oxidative addition of Ar-O bonds over Ar-Cl bonds, a selectivity that is reversed with bulkier, less donating ligands like triphenylphosphine. nih.gov
Reductive Elimination: This step is often facilitated by less electron-donating, more sterically bulky ligands. worktribe.com Computational studies can model the geometry of the transition state for C-C or C-X bond formation and calculate its energy barrier. worktribe.com
By modeling these elementary steps, researchers can understand how the unique steric and electronic profile of this compound would steer a reaction down a particular mechanistic pathway, influencing both reaction rate and product distribution. rsc.orgresearchgate.net
Table 3: Representative Calculated Activation Energies for Catalytic Steps This table shows examples of calculated free energy barriers for key steps in catalytic cycles mediated by phosphine-metal complexes.
| Reaction Step | Catalyst System | ΔG‡ (kcal/mol) | Significance |
| Oxidative Addition (Ar-OTs) | Ni(PMe₃)₂ | 16.5 | Lower barrier indicates faster reaction. nih.gov |
| Oxidative Addition (Ar-Cl) | Ni(PMe₃)₂ | 19.5 | Higher barrier indicates slower reaction. nih.gov |
| Oxidative Addition (Ar-Cl) | Ni(PPh₃)₂ | 20.3 | Different ligand changes selectivity. nih.gov |
| Reductive Elimination (C-C) | Pd(PMe₃)₂ | 28 | Energy barrier for product formation. acs.org |
| C-H Activation | Rh(PLP)(Cl)(CO) | ~15-25 | Rate-limiting step in some functionalizations. rsc.org |
Table data is synthesized from studies on analogous compounds for illustrative purposes. ΔG‡ represents the free energy of activation.
Prediction of Reactivity and Selectivity in Catalytic Processes
A major goal of computational chemistry in catalysis is to move from rationalization to prediction. By developing quantitative structure-activity relationships (QSAR), researchers can build models that link computed ligand properties to experimental outcomes like reaction yield and selectivity. researchgate.netresearchgate.netrsc.org These models use a variety of calculated descriptors to represent the steric and electronic properties of a phosphine ligand.
For a ligand like this compound, key descriptors would include:
Steric Descriptors: Tolman's cone angle and percent buried volume (%Vbur), which quantifies the space a ligand occupies around the metal center. eurekalert.orgucla.edu
Electronic Descriptors: The HOMO/LUMO energies, NBO charges on the phosphorus atom, or calculated TEP values. researchgate.netresearchgate.net
By correlating these descriptors with observed catalytic performance across a library of ligands, machine learning and multivariate linear regression models can be trained. rsc.org These models can then predict the performance of a new, un-tested ligand like this compound. researchgate.net For example, models have successfully predicted that ligands with remote steric hindrance (large cone angle but small buried volume) are particularly effective for certain Ni-catalyzed cross-couplings. ucla.edu Similarly, models for Suzuki-Miyaura coupling have shown that oxidative addition is primarily controlled by electronic effects, while transmetalation and reductive elimination are influenced by a combination of steric and electronic factors. researchgate.net Such predictive models are powerful tools for the in silico design of new catalysts, allowing chemists to screen virtual libraries of ligands to identify the most promising candidates for a specific chemical transformation, thereby accelerating catalyst development. acs.orgnumberanalytics.com
Future Perspectives and Emerging Research Directions for Bulky Vinylic Phosphanes
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of phosphine (B1218219) ligands, including bulky vinylic phosphanes, has traditionally relied on methods that are often resource-intensive and generate significant waste. nih.govliv.ac.uk Future research is increasingly focused on developing greener, more sustainable synthetic pathways.
Key areas of development include:
Catalyst- and Solvent-Free Reactions: A significant advancement is the move towards catalyst- and solvent-free conditions. For instance, the hydrophosphination of alkynes or alkenes, which involves the addition of a P-H bond across a carbon-carbon multiple bond, can be achieved thermally or with minimal catalytic input. researchgate.net This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. researchgate.net
Hydrophosphination: Metal-catalyzed hydrophosphination is a powerful, atom-economical method for creating C-P bonds. nih.govliv.ac.uk Future efforts will likely focus on using earth-abundant metal catalysts and expanding the substrate scope to include a wider variety of functionalized alkenes and alkynes for the synthesis of complex phosphines like tert-Butyl(diethenyl)phosphane.
Room-Temperature Synthesis: Developing synthetic methods that operate at ambient temperatures can significantly reduce energy consumption. organic-chemistry.org Research into novel catalytic systems, potentially utilizing light or other forms of energy to drive reactions under mild conditions, is a promising avenue. organic-chemistry.org
Table 1: Comparison of Synthetic Strategies for Phosphines
| Method | Advantages | Challenges | Sustainability Aspect |
|---|---|---|---|
| Organometallic Reagents | High reactivity, versatile | Use of pyrophoric reagents (e.g., tert-butyl lithium), demanding reaction conditions | Often requires stringent safety protocols and generates stoichiometric salt byproducts. google.com |
| Catalytic C-P Coupling | Milder conditions, functional group tolerance | Catalyst cost and removal | Can be designed to be more atom-economical and use less hazardous reagents. mdpi.com |
| Hydrophosphination | 100% atom economy, direct | Regioselectivity control can be challenging | Inherently green due to high atom economy; catalyst-free versions enhance sustainability. researchgate.net |
Design of Next-Generation Ligands with Tunable Steric and Electronic Characteristics
The effectiveness of a phosphine ligand in a catalytic cycle is determined by a delicate balance of its steric and electronic properties. researchgate.nettcichemicals.com The ability to fine-tune these characteristics is crucial for designing next-generation catalysts with enhanced activity and selectivity. chemistryworld.comacs.org
Steric Tuning: The steric bulk of a ligand, often quantified by its cone angle, influences the coordination environment around the metal center. libretexts.org In ligands like this compound, the bulky tert-butyl group promotes the formation of highly reactive, low-coordinate metal species, which can accelerate key steps in catalytic cycles like reductive elimination. tcichemicals.comnih.gov Future designs may involve incorporating even more sterically demanding groups or developing "caged" phosphine structures to create specific pockets around the metal center, thereby controlling substrate access and selectivity. acs.orgrsc.org
Electronic Tuning: The electronic nature of the phosphine ligand—its ability to donate or accept electron density—is equally important. acs.orglibretexts.org While the alkyl groups of this compound make it a strong electron donor, the vinyl groups offer a unique opportunity for electronic modulation. tcichemicals.com For example, the π-system of the vinyl groups can participate in back-bonding with the metal center. Future research will explore the synthesis of derivatives where the electronic properties of the vinyl groups are modified with electron-donating or electron-withdrawing substituents, allowing for precise control over the electronic character of the ligand. acs.org This tunability is essential for optimizing catalytic performance in a wide range of reactions. researchgate.net
Exploration of New Catalytic Transformations and Applications
Bulky vinylic phosphanes are versatile ligands for a variety of catalytic reactions, but their full potential is yet to be realized. numberanalytics.com
Cross-Coupling Reactions: Ligands like this compound are expected to be highly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govacs.org The combination of steric bulk and strong electron-donating character can stabilize the active palladium(0) species and promote oxidative addition, even with challenging substrates like aryl chlorides. tcichemicals.comnih.gov
Polymerization and Oligomerization: The vinyl groups in this compound make it an attractive monomer or co-monomer for polymerization reactions. This could lead to the development of novel polymers with phosphorus atoms integrated into the main chain or as pendant groups, with potential applications in flame retardants, polymer-supported catalysts, and advanced materials.
Asymmetric Catalysis: By introducing chiral elements into the structure of bulky vinylic phosphanes, it is possible to create ligands for asymmetric catalysis. nih.gov This is a major area of research, as the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow. nih.govnih.gov
Table 2: Potential Catalytic Applications for this compound
| Reaction Type | Role of Ligand | Potential Advantage |
|---|---|---|
| Suzuki-Miyaura Coupling | Stabilizes Pd(0) catalyst, promotes oxidative addition/reductive elimination | High turnover numbers, activity with less reactive aryl chlorides. acs.orgethz.ch |
| Heck Reaction | Controls regioselectivity, stabilizes catalytic intermediates | Improved selectivity for specific olefin isomers. nih.gov |
| Hydroformylation | Influences regioselectivity (linear vs. branched aldehydes), enhances catalyst stability | High selectivity for desired aldehyde products under mild conditions. rsc.org |
| Asymmetric Hydrogenation | (If chiral) Creates a chiral environment around the metal center | Production of enantiomerically enriched products. nih.gov |
Integration into Heterogeneous Catalysis and Material Science (e.g., supported catalysts)
A significant advantage of vinylic phosphanes is the potential for their immobilization onto solid supports, which bridges the gap between homogeneous and heterogeneous catalysis. nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. ethz.ch
Supported Catalysts: The vinyl groups of this compound can be readily polymerized or grafted onto solid supports such as silica, polymers, or carbon materials. researchgate.net Once immobilized, the phosphine can be coordinated to a metal center, creating a robust and recyclable heterogeneous catalyst. This is particularly valuable for industrial processes where catalyst recovery and product purity are critical. ethz.ch
Metal-Organic Frameworks (MOFs): Phosphine-functionalized linkers can be incorporated into the structure of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net This creates highly ordered, porous materials with well-defined active sites. researchgate.net Such "P-MOFs" are emerging as a new class of single-site heterogeneous catalysts with potential applications in a wide range of chemical transformations. nih.gov The integration of bulky vinylic phosphanes into MOF structures could lead to catalysts with unique size- and shape-selectivity.
Materials Science: Beyond catalysis, polymers derived from this compound could find applications in materials science. numberanalytics.com The phosphorus content can impart flame retardancy, while the ability to coordinate with metals opens up possibilities for creating novel sensors, electronic materials, or metal-scavenging systems. numberanalytics.com The unique combination of a bulky alkyl group and reactive vinyl functionalities makes this compound a versatile building block for the next generation of advanced materials and catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
